![molecular formula C24H37NaO7 B12084055 Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Hydrogenation: The initial step involves the hydrogenation of a precursor molecule to form a hexahydro derivative.
Hydroxylation: Subsequent hydroxylation steps introduce hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are added to the molecule through methylation reactions, often using methyl iodide as a reagent.
Cyclization: The final step involves cyclization to form the hexahydro structure.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation.
Controlled Hydroxylation: Employing specific enzymes or chemical reagents to achieve selective hydroxylation.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and catalysis.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential in lowering cholesterol levels and treating cardiovascular diseases.
Industry: Utilized in the synthesis of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol production. This inhibition also affects other downstream pathways, leading to a decrease in the synthesis of other important biomolecules such as isoprenoids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lovastatin: Another HMG-CoA reductase inhibitor with a similar structure and mechanism of action.
Simvastatin: A derivative of lovastatin with enhanced potency.
Atorvastatin: A more potent HMG-CoA reductase inhibitor with a different side chain structure.
Uniqueness
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its high affinity and selectivity for HMG-CoA reductase. This makes it a valuable compound in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C24H37NaO7 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
InChI |
InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1 |
InChI-Schlüssel |
MQJUBTPBWHIMPQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
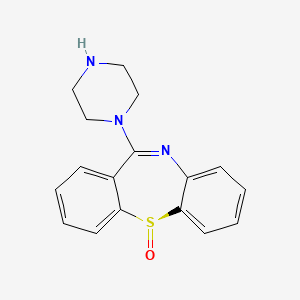
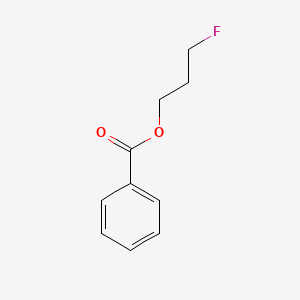


![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

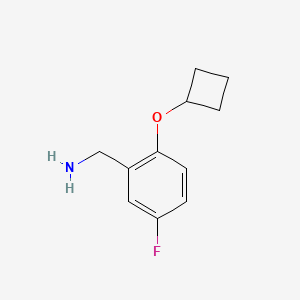
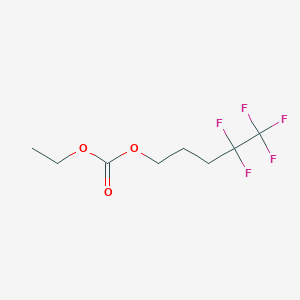

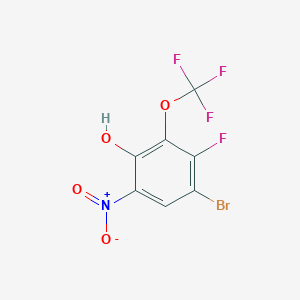
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

